molecular formula C9H7BrN2O2 B13609310 3-(2-Bromo-4-nitrophenyl)propanenitrile

3-(2-Bromo-4-nitrophenyl)propanenitrile

Cat. No.: B13609310
M. Wt: 255.07 g/mol
InChI Key: HLECDAABWBXFHI-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrN2O2. It is a derivative of propanenitrile, featuring a bromine and a nitro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenyl)propanenitrile typically involves the bromination and nitration of a phenylpropanenitrile precursor. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective substitution of the bromine and nitro groups on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-nitrophenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenyl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-nitrophenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and nitro groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-(2-bromo-4-nitrophenyl)propanenitrile

InChI

InChI=1S/C9H7BrN2O2/c10-9-6-8(12(13)14)4-3-7(9)2-1-5-11/h3-4,6H,1-2H2

InChI Key

HLECDAABWBXFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCC#N

Origin of Product

United States

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